4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (CAS: 1483510-54-8): A Technical Guide to Synthesis and Medicinal Chemistry Applications
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (CAS: 1483510-54-8): A Technical Guide to Synthesis and Medicinal Chemistry Applications
As drug discovery pipelines increasingly prioritize molecules with high target specificity and favorable pharmacokinetic profiles, the strategic use of conformationally restricted building blocks has become paramount. 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (CAS: 1483510-54-8) [1] is a highly versatile, advanced pharmaceutical intermediate. By combining an N-aryl pyrrolidine core with a hydrogen-bond-accepting methoxymethyl ether and a versatile benzoic acid handle, this compound serves as an ideal pharmacophore for synthesizing complex Active Pharmaceutical Ingredients (APIs), including integrin antagonists and targeted protein degraders.
This whitepaper provides an in-depth analysis of its physicochemical profile, field-proven synthetic methodologies, and self-validating experimental protocols designed for medicinal chemists and process scientists.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid dictates its behavior in both synthetic workflows and biological systems. The pyrrolidine ring restricts the conformational flexibility of the attached functional groups, reducing the entropic penalty upon target binding. Furthermore, the methoxymethyl (-CH₂OCH₃) group acts as a localized dipole and hydrogen bond acceptor, subtly increasing the molecule's lipophilicity (LogP) compared to a free hydroxyl group, which enhances membrane permeability.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 1483510-54-8[1] |
| Molecular Formula | C₁₃H₁₇NO₃[2] |
| Molecular Weight | 235.28 g/mol [1] |
| SMILES String | COCC1CCN(C1)C2=CC=C(C=C2)C(=O)O[2] |
| Predicted pKa (Acid) | ~4.5 (Benzoic acid moiety) |
| Predicted pKa (Base) | ~2.5 - 3.0 (N-aryl pyrrolidine conjugate acid) |
| Isoelectric Point (pI) | ~3.5 (Critical for aqueous extraction) |
Table 1: Key physicochemical properties dictating the compound's synthetic handling and biological application.
Synthetic Methodologies: Causality & Strategic Design
The synthesis of N-aryl pyrrolidines typically relies on two primary methodologies: Nucleophilic Aromatic Substitution (SₙAr) [3] and Buchwald-Hartwig Amination [4]. The choice of route depends on scale, available precursors, and tolerance for transition metal residues.
Route A: SₙAr of 4-Fluorobenzoates
The SₙAr approach utilizes 4-fluorobenzoic acid (or its ester) and 3-(methoxymethyl)pyrrolidine.
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Causality: The free carboxylic acid is a poor activating group for SₙAr because, under basic conditions, it forms a carboxylate anion that donates electron density into the ring, repelling the incoming amine nucleophile. Therefore, the reaction must either be performed on methyl 4-fluorobenzoate (followed by saponification) or forced using the free acid in DMSO at elevated temperatures (120 °C)[3].
Route B: Buchwald-Hartwig Cross-Coupling
For milder conditions and higher yields, palladium-catalyzed C-N bond formation is preferred.
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Causality: Using 4-bromobenzoic acid directly can poison the palladium catalyst due to the acidic proton. Thus, coupling is typically performed on methyl 4-bromobenzoate[4]. The selection of the ligand is critical; RuPhos is specifically chosen over BINAP because its bulky, electron-rich biaryl phosphine structure accelerates reductive elimination and prevents β-hydride elimination, which is a common side reaction when coupling secondary aliphatic amines like pyrrolidines.
Caption: Synthetic routes for CAS 1483510-54-8 comparing cross-coupling and SNAr methodologies.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity.
Protocol 1: Synthesis via Buchwald-Hartwig Amination & Hydrolysis
Step 1: C-N Coupling
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Preparation: In an oven-dried Schlenk flask under argon, charge methyl 4-bromobenzoate (1.0 eq), 3-(methoxymethyl)pyrrolidine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
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Solvent Addition: Add anhydrous toluene (0.2 M relative to the bromide). Degas the suspension via three freeze-pump-thaw cycles.
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Reaction: Heat the mixture to 100 °C for 12 hours.
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Validation (IPC): Analyze via LC-MS. The disappearance of the starting material (m/z ~215) and the appearance of the ester intermediate (m/z ~250 [M+H]⁺) validates reaction completion.
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Workup: Filter through a pad of Celite to remove palladium and salts, washing with EtOAc. Concentrate the filtrate under reduced pressure.
Step 2: Saponification & Isoelectric Isolation
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Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4 hours.
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Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester (higher Rf) to the baseline acid.
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pH-Controlled Extraction (Critical Step): Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.
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Causality of pH adjustment: The product is amphoteric. At pH > 6, it is a water-soluble carboxylate. At pH < 1, it is a water-soluble anilinium salt. Carefully adjust the aqueous layer to pH 3.5 using 1M HCl. At this isoelectric point, the molecule is neutral and precipitates.
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Isolation: Extract the aqueous layer with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate to yield 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid as a solid.
Reaction Optimization Data
| Parameter | SₙAr (Free Acid) | SₙAr (Ester) | Buchwald-Hartwig (Ester) |
| Temperature | 120 °C | 90 °C | 100 °C |
| Reaction Time | 24 - 48 h | 16 h | 8 - 12 h |
| Typical Yield | < 40% | 65% | > 85% |
| Primary Impurity | Unreacted starting material | Hydrolysis byproducts | Dehalogenation |
Table 2: Comparative optimization data for the synthesis of the N-aryl pyrrolidine core.
Mechanistic Applications in Drug Discovery
In medicinal chemistry, benzoic acid derivatives substituted with pyrrolidines are frequently utilized to target specific receptors. A prominent example is the development of VLA-4 (Integrin α4β1) antagonists [5]. VLA-4 plays a critical role in leukocyte recruitment during inflammatory responses, making it a prime target for asthma and multiple sclerosis therapies.
When 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid is coupled to a diphenyl urea moiety, the resulting molecule exhibits potent VLA-4 antagonism. The pyrrolidine ring directs the methoxymethyl group into a specific hydrophobic pocket of the integrin, while the ether oxygen engages in critical hydrogen bonding with the receptor backbone, significantly boosting target affinity and oral bioavailability[5].
Caption: Pharmacological application workflow of the compound in VLA-4 integrin targeted drug discovery.
Protocol 2: Amide Coupling for Library Generation
To utilize this compound as a building block:
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Dissolve 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU forms a highly reactive 7-aza-HOAt ester, which is superior for coupling sterically hindered anilines or secondary amines compared to standard carbodiimides (EDC/DCC).
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Stir for 10 minutes to ensure pre-activation, then add the target amine (1.1 eq).
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Stir at room temperature for 2 hours. Validate completion via LC-MS before aqueous workup.
References
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PubChemLite. "4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid - PubChemLite." URL: [Link]
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Muro, F., et al. "Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist." Bioorganic & Medicinal Chemistry, 2008. URL: [Link]
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TDX. "Design, synthesis and biological evaluation of photoswitchable..." (Detailing SₙAr of 4-fluorobenzoic acid derivatives). URL: [Link]
-
PMC. "Challenges in the design and synthesis of self-assembling molecules..." (Detailing Buchwald-Hartwig amination with bromo benzoic acid esters). URL:[Link]
Sources
- 1. 3-(methoxymethyl)benzoic acid synonyms | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid (C13H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. tdx.cat [tdx.cat]
- 4. Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
